molecular formula C4H8N6 B179879 2,4-Dihydrazinopyrimidine CAS No. 16974-50-8

2,4-Dihydrazinopyrimidine

Cat. No.: B179879
CAS No.: 16974-50-8
M. Wt: 140.15 g/mol
InChI Key: ANNIKQGPAWVFHG-UHFFFAOYSA-N
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Description

2,4-Dihydrazinopyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with hydrazine groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydrazinopyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{2,4-Dichloropyrimidine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of solvents such as ethanol or methanol and the application of controlled temperatures and pressures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydrazinopyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield hydrazine-substituted pyrimidines.

    Substitution: The hydrazine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenated compounds or acylating agents are often used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,4-Dihydrazinopyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research has shown its potential in the development of antitumor and antimicrobial agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4-dihydrazinopyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of nucleic acid synthesis or disruption of cellular processes.

Comparison with Similar Compounds

    2,4-Diaminopyrimidine: Similar in structure but with amino groups instead of hydrazine groups.

    2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-dihydrazinopyrimidine.

    2,4-Dihydroxy-6-methylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness: this compound is unique due to its hydrazine substituents, which confer distinct reactivity and potential for forming various derivatives. This makes it particularly valuable in the synthesis of bioactive compounds and materials with specialized functions.

Properties

IUPAC Name

(2-hydrazinylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-9-3-1-2-7-4(8-3)10-6/h1-2H,5-6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNIKQGPAWVFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275578
Record name 2,4-dihydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16974-50-8
Record name NSC48074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dihydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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